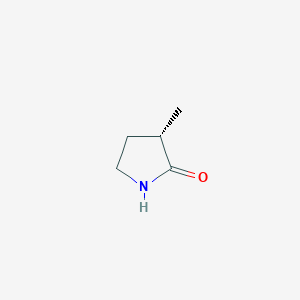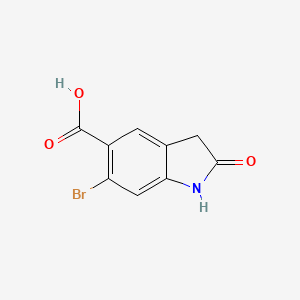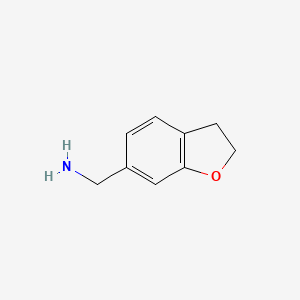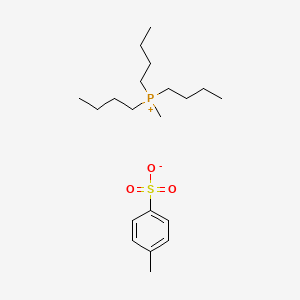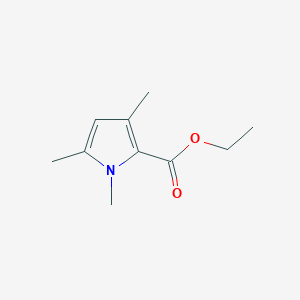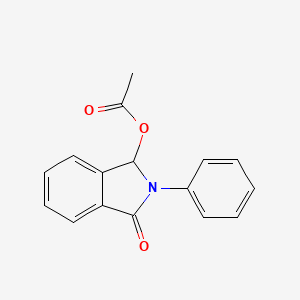
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate
Übersicht
Beschreibung
“3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate” is a chemical compound . It is also known as "2,3-DIHYDRO-2-PHENYL-1H-ISOINDOL-1-OXO-ISOINDOLINE" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Typically, a compound with a similar structure reacts with an amine in an inert solvent such as ether, hydrocarbon or halohydrocarbon, for example in methylene dichloride, at temperatures ranging from -30 ℃ to the boiling point of the solvent, preferably at room temperature .Molecular Structure Analysis
The molecular structure of “3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate” can be analyzed using various techniques. For instance, the integration of signals related to N–H and (H–C=N) groups can provide information about the ratio between different isomers .Chemical Reactions Analysis
The chemical reactions involving “3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate” can be complex. For instance, further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate” include its molecular weight, density, melting point, boiling point, and molecular formula .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The compound has been used in various synthesis techniques. For instance, it has been utilized in the synthesis of racemic dialkyl phosphonates via a three-component reaction involving 2-formylbenzoic acid, primary amines, and trialkyl phosphites, with propylphosphonic anhydride as the condensing agent. This approach showcases its utility in facilitating complex chemical reactions (Milen et al., 2016).
Formation of Complex Compounds
The compound has been instrumental in the formation of complex chemical structures like meso-trans-diaryldihexadecyltetrabenzoporphyrins and their zinc complexes. These are synthesized through reactions with various acids, highlighting its role in creating intricate molecular architectures (Galanin et al., 2007).
Supramolecular Structure
Studies have also explored the molecular and supramolecular structures of compounds involving 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate. The investigations into torsion angles and packing interactions contribute to a deeper understanding of molecular interactions and structures (Trujillo-Ferrara et al., 2006).
Antibacterial Properties
Research has been conducted to explore the antibacterial properties of compounds derived from 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate. The synthesis of new compounds and their subsequent testing against various bacterial strains underscores its potential in developing new chemotherapeutic agents (Ahmed et al., 2006).
Pharmaceutical Synthesis
It has also been used in the novel synthesis of pharmaceutical derivatives like oxadiazol-5-yl methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives. These compounds, characterized by various spectroscopic methods, highlight its role in pharmaceutical chemistry (Guguloth, 2019).
Spectral Properties
The compound has been used to study the spectral properties of various complex molecules. This includes its application in the synthesis and spectral analysis of different benzoporphyrins and their zinc complexes, contributing to the field of molecular spectroscopy (Galanin et al., 2007).
Eigenschaften
IUPAC Name |
(3-oxo-2-phenyl-1H-isoindol-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11(18)20-16-14-10-6-5-9-13(14)15(19)17(16)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQSXHIXALUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
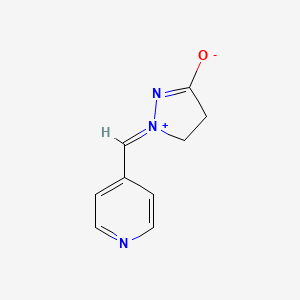
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)
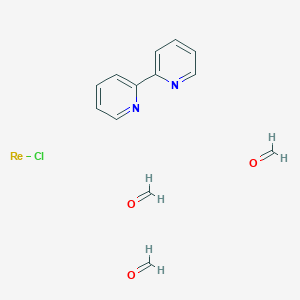
![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)
